molecular formula C20H19N3O4 B11454294 Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate

Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate

Cat. No.: B11454294
M. Wt: 365.4 g/mol
InChI Key: PAJYUYRUFJRJAK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic compound, and is functionalized with amino, methoxybenzamido, and carboxylate groups. These functional groups contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.

    Functionalization: The amino group is introduced through nitration followed by reduction. The methoxybenzamido group is added via an amide coupling reaction using 4-methoxybenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The carboxylate group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener reaction conditions to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminoquinoline-3-carboxylate: Lacks the methoxybenzamido group, resulting in different chemical properties and biological activities.

    4-Amino-6-(4-methoxybenzamido)quinoline: Lacks the ethyl ester group, affecting its solubility and reactivity.

    Ethyl 6-(4-methoxybenzamido)quinoline-3-carboxylate: Lacks the amino group, altering its potential interactions with biological targets.

Uniqueness

Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate is unique due to the presence of all three functional groups (amino, methoxybenzamido, and carboxylate) on the quinoline core. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for diverse biological activities. The presence of the methoxy group and the amine functionality enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate their activity, leading to various biological effects. For instance, quinoline derivatives are known to inhibit tubulin polymerization, which plays a critical role in cell division and cancer progression .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anticancer Activity

The anticancer properties of this compound have been extensively studied. Research indicates that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways, such as the p38 MAPK and VEGFR-2 pathways .

Case Study: Cell Line Testing

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 5.33 µM
  • HCT-116 (Colon Cancer) : IC50 = 3.46 µM
  • PC-3 (Prostate Cancer) : IC50 = 1.48 µM

These results suggest that this compound may serve as a lead compound for developing new anticancer agents .

Research Findings on Mechanisms

Further investigations into the mechanisms of action revealed that the compound affects cell cycle progression, particularly arresting cells in the G2/M phase. This effect is linked to downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax . Docking studies have identified potential binding sites on target proteins, providing insights into its mode of action.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-amino-6-[(4-methoxybenzoyl)amino]quinoline-3-carboxylate

InChI

InChI=1S/C20H19N3O4/c1-3-27-20(25)16-11-22-17-9-6-13(10-15(17)18(16)21)23-19(24)12-4-7-14(26-2)8-5-12/h4-11H,3H2,1-2H3,(H2,21,22)(H,23,24)

InChI Key

PAJYUYRUFJRJAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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